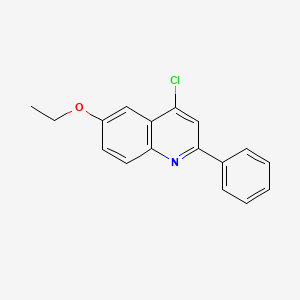

4-Chloro-6-ethoxy-2-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-ethoxy-2-phenylquinoline is a chemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities .

Preparation Methods

The synthesis of 4-Chloro-6-ethoxy-2-phenylquinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant .

Chemical Reactions Analysis

4-Chloro-6-ethoxy-2-phenylquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for the synthesis of this compound.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-ethoxy-2-phenylquinoline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research applications . . This makes this compound a valuable compound for drug development and other biomedical research.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit efflux pumps in bacteria, which can enhance the efficacy of antibiotics . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

4-Chloro-6-ethoxy-2-phenylquinoline can be compared with other similar compounds, such as 2-Chloro-6-ethoxy-3-phenylquinoline While both compounds share a similar quinoline core structure, their specific substituents and positions can lead to differences in their chemical and biological properties

Biological Activity

4-Chloro-6-ethoxy-2-phenylquinoline is a compound belonging to the quinoline family, notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure

The molecular formula of this compound is C17H16ClN. The structure features a quinoline core with an ethoxy group at the 6-position and a chlorine atom at the 4-position, which enhances its biological activity.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antibacterial | Multidrug-resistant S. aureus |

| Derivative A | Antibacterial | E. coli |

| Derivative B | Antifungal | Candida albicans |

Anticancer Activity

Research indicates that this compound and its derivatives possess anticancer properties by interfering with cellular processes involved in tumor growth. For instance, studies have shown that certain analogues can inhibit cancer cell proliferation significantly, with IC50 values as low as 0.32 μM against colorectal adenocarcinoma cells .

The mechanism of action for this compound involves interference with the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. Molecular docking studies suggest that these compounds may bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups in enhancing biological activity. For example:

- Chlorine Substitution : The presence of chlorine at the 4-position is crucial for antibacterial activity.

- Ethoxy Group : The ethoxy substituent at the 6-position contributes to the compound's lipophilicity, enhancing cell membrane penetration.

- Phenyl Group : The phenyl group at the 2-position plays a significant role in modulating cytotoxicity and selectivity towards cancer cells.

Case Study 1: Anticancer Efficacy

A study evaluated various derivatives of this compound against different cancer cell lines, including COLO205 (colorectal cancer) and H460 (lung cancer). The results indicated that modifications to the phenyl group significantly affected anticancer potency .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings confirmed its potential as a lead compound for developing new antibiotics targeting resistant infections .

Properties

CAS No. |

860197-69-9 |

|---|---|

Molecular Formula |

C17H14ClNO |

Molecular Weight |

283.7 g/mol |

IUPAC Name |

4-chloro-6-ethoxy-2-phenylquinoline |

InChI |

InChI=1S/C17H14ClNO/c1-2-20-13-8-9-16-14(10-13)15(18)11-17(19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |

InChI Key |

MVYUKOCECHDADL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.